Tert-butyl 3-methyl-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate is a synthetic organic compound that features a piperazine moiety, which is commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine ring.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. Piperazine is reacted with an appropriate electrophile, such as an alkyl halide, to form the desired product.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are often used to protect reactive amine groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can act as a nucleophile to replace leaving groups on other molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its piperazine moiety.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a different substitution pattern on the piperidine ring.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: Contains a piperazine ring but with different functional groups.
Uniqueness
Tert-butyl 3-methyl-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and reduced side effects.
Properties
Molecular Formula |
C16H31N3O2 |
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Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-13-11-19(15(20)21-16(2,3)4)8-5-14(13)12-18-9-6-17-7-10-18/h13-14,17H,5-12H2,1-4H3 |
InChI Key |
BIJCWBYCTPSZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1CN2CCNCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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